molecular formula C9H5NO5 B12349576 2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo-

2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo-

Cat. No.: B12349576
M. Wt: 207.14 g/mol
InChI Key: ODHPDDRBCMDYBE-UHFFFAOYSA-N
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Description

2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid is a heterocyclic compound with a unique structure that includes both oxazine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with phosgene to form the oxazine ring, followed by oxidation to introduce the dioxo functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced oxazine derivatives .

Scientific Research Applications

2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C9H5NO5

Molecular Weight

207.14 g/mol

IUPAC Name

2,4-dioxo-8H-3,1-benzoxazine-8-carboxylic acid

InChI

InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-4H,(H,11,12)

InChI Key

ODHPDDRBCMDYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC(=O)OC(=O)C2=C1)C(=O)O

Origin of Product

United States

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